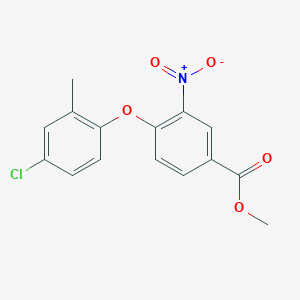

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a chloro-substituted phenoxy group, and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used.

Reduction: The major product is 4-(4-chloro-2-methylphenoxy)-3-aminobenzoate.

Hydrolysis: The major product is 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of nitrobenzoates exhibit significant antibacterial activity against various strains of bacteria. The nitro group is known to enhance the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics .

Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified to produce derivatives with enhanced biological activity. For instance, modifications can lead to compounds with improved efficacy against specific diseases or conditions .

Agrochemical Applications

Herbicide Development

this compound is utilized in the formulation of herbicides. Its ability to inhibit specific biochemical pathways in plants makes it effective in controlling weed growth without harming crops. The compound's chlorinated phenoxy structure is particularly effective in herbicidal formulations .

Pesticide Formulations

The compound is also explored for use in pesticide formulations due to its potential effectiveness against a range of agricultural pests. Its unique chemical properties allow for the development of targeted pesticides that minimize environmental impact while maximizing pest control .

Environmental Applications

Contaminant Removal

Recent studies have highlighted the potential of using this compound as a precursor for materials designed to remove agrochemical contaminants from water sources. For example, metal-organic frameworks synthesized from this compound have shown promise in adsorbing and removing harmful substances like 4-chloro-2-methylphenoxyacetic acid from contaminated water .

Biodegradation Studies

Research into the biodegradation of this compound contributes to understanding its environmental impact. Studies indicate that while it is toxic to aquatic organisms, its degradation products may pose less risk, suggesting pathways for environmental remediation .

Case Studies

Wirkmechanismus

The mechanism of action of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, its derivatives may act as inhibitors of certain enzymes or receptors, leading to the desired biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenoxy group can enhance the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.

4-(4-Chloro-2-methylphenoxy)butanoic acid: Another herbicide with a longer alkyl chain.

Uniqueness

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is unique due to the presence of both a nitro group and a chloro-substituted phenoxy group, which confer distinct chemical and biological properties. Its ester functionality also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H11ClN2O4

- Molar Mass : 284.68 g/mol

- Appearance : Typically appears as a white to light yellow crystalline solid.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signal Transduction Pathways : The nitro group may influence signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.

Anticancer Activity

Recent studies have indicated that derivatives of nitrobenzoic acids can inhibit cancer cell proliferation. For instance, research on related compounds has demonstrated significant inhibition of epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting potential applications for this compound in cancer therapy .

Table 1: Summary of Anticancer Activity Studies

Herbicidal Activity

This compound may also exhibit herbicidal properties similar to other chloro-substituted phenoxy compounds. These compounds are known for their ability to disrupt plant growth by interfering with hormonal pathways. The presence of the chloro and nitro groups enhances their effectiveness as herbicides.

Table 2: Comparison of Herbicidal Compounds

| Compound | Active Ingredient | Mode of Action |

|---|---|---|

| MCPA (4-chloro-2-methylphenoxyacetic acid) | Herbicide | Auxin mimicking |

| This compound | Potential Herbicide | Hormonal disruption |

Case Studies

-

Cancer Cell Migration Inhibition :

A study demonstrated that this compound significantly inhibited the migration of NSCLC cells. The mechanism involved the disruption of EGF signaling pathways, leading to reduced cell adhesion and motility . -

Herbicidal Efficacy :

In agricultural applications, compounds structurally similar to this compound have shown promising results against a variety of weeds, indicating potential for development into effective herbicides .

Eigenschaften

IUPAC Name |

methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO5/c1-9-7-11(16)4-6-13(9)22-14-5-3-10(15(18)21-2)8-12(14)17(19)20/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDOKRKOPDSYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.